Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18(12-17(19)22-3)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIEVNEDHWJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycine, 2-methylphenylamine, and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, along with reagents like sodium hydroxide or hydrochloric acid to adjust the pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development
-
Antimicrobial Studies
- Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth and enzyme activity, which may lead to therapeutic applications in combating infections .
- Enzyme Inhibition
Case Study 1: Antimicrobial Activity
A study conducted on related sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs to this compound showed promising inhibition of bacterial growth, suggesting that this compound could be further investigated for its antimicrobial properties.
Case Study 2: Anti-inflammatory Potential
In another study focusing on the inhibition of cyclooxygenase enzymes (COX), derivatives of sulfonamides were evaluated for their anti-inflammatory effects. This compound was part of a series of compounds tested for COX-2 selectivity. Results indicated that modifications to the sulfonamide group enhanced the anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Mechanism of Action
The mechanism of action of Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features are compared below with six analogs (Table 1), highlighting substituent effects on molecular weight, solubility, and synthesis pathways.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Reactivity
- Methyl vs. Methoxy : The target compound’s 2-methylphenyl group offers steric bulk without significant electronic effects, whereas methoxy-substituted analogs (e.g., ) exhibit electron-donating properties, altering reaction kinetics in nucleophilic substitutions.
- Halogenation : Chlorinated derivatives (e.g., ) show increased electrophilicity, facilitating reactions like Suzuki-Miyaura coupling, but may reduce solubility in polar solvents.
Sulfonyl Group Variations
- The 4-methylphenyl sulfonyl group in the target compound provides conformational rigidity compared to methylthio-substituted analogs (e.g., ), which are more prone to oxidation.
Biological Activity
Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known by its CAS number 425609-96-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₉NO₄S
- Molecular Weight : 333.40 g/mol
- CAS Number : 425609-96-7
- IUPAC Name : this compound
These properties suggest a complex structure that may influence its interaction with biological systems.
The biological activity of this compound primarily revolves around its potential as a pharmaceutical agent. The compound is believed to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.
- Cyclooxygenase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses and cancer progression .
- NMDA Receptor Modulation : The compound may also affect the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Compounds that modulate NMDA receptor activity can have implications for neurodegenerative diseases .
Pharmacological Studies
Several studies have explored the pharmacological effects of related compounds, providing insights into the potential biological activity of this compound:
- Anti-inflammatory Effects : Research suggests that compounds similar to this glycine derivative exhibit significant anti-inflammatory properties. For instance, certain sulfonamide derivatives have shown promise in reducing inflammation in animal models .
- Antitumor Activity : There is emerging evidence that this class of compounds may possess antitumor properties. Studies have demonstrated that modifications in the molecular structure can enhance cytotoxicity against various cancer cell lines .
Case Studies
- Case Study on COX Inhibition :
- Neuroprotective Effects :
Data Table: Biological Activity Overview
Q & A
Q. How to validate computational models predicting hydrolysis rates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
